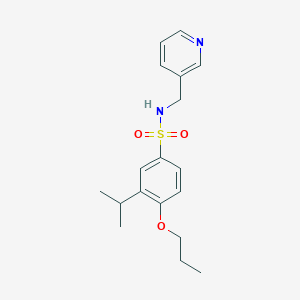
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also known as TAK-915, is a novel drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 belongs to the class of drugs known as positive allosteric modulators of the GABA-A receptor.
作用機序
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. By enhancing the activity of the GABA-A receptor, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide increases the inhibitory tone in the brain, leading to a reduction in neuronal excitability and improved cognitive function.
Biochemical and Physiological Effects
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. These include an increase in the activity of the GABA-A receptor, an improvement in synaptic plasticity, and a reduction in neuroinflammation.
実験室実験の利点と制限
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has several advantages for use in lab experiments. It has a high potency and selectivity for the GABA-A receptor, which makes it an ideal tool for studying the role of this receptor in cognitive function. However, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has some limitations, such as its relatively short half-life and poor solubility, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the development of 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide and related compounds. These include further optimization of the chemical structure to improve potency, selectivity, and pharmacokinetic properties. Additionally, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide may have potential therapeutic applications in other neurological disorders, such as epilepsy and anxiety disorders. Further studies are needed to evaluate the safety and efficacy of 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide in clinical trials.
合成法
The synthesis of 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 3-chloro-4-propoxybenzenesulfonamide with pyridine-3-carboxaldehyde to form the key intermediate. This intermediate is then subjected to various reactions, including reduction, acylation, and cyclization, to produce the final product 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide.
科学的研究の応用
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models for its potential therapeutic effects in cognitive disorders. In animal studies, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to improve cognitive function and memory in several behavioral tests, including the Morris water maze and novel object recognition tests.
特性
製品名 |
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C18H24N2O3S |
分子量 |
348.5 g/mol |
IUPAC名 |
3-propan-2-yl-4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-4-10-23-18-8-7-16(11-17(18)14(2)3)24(21,22)20-13-15-6-5-9-19-12-15/h5-9,11-12,14,20H,4,10,13H2,1-3H3 |
InChIキー |
NUSAEKNEPPHVEE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
正規SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)












